molecular formula C13H15ClNO5P B12895738 4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate CAS No. 32306-30-2

4-Chloro-5-phenyl-3-isoxazolyl diethyl phosphate

Cat. No.: B12895738
CAS No.: 32306-30-2
M. Wt: 331.69 g/mol
InChI Key: BBCWAAAUDNPDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate is an organophosphorus compound that features a unique combination of a chloro-substituted isoxazole ring and a diethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate typically involves the reaction of 4-chloro-5-phenylisoxazole with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.

    Oxidation and Reduction: The isoxazole ring can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Amino or thio derivatives of the isoxazole ring.

    Hydrolysis Products: Phosphoric acid derivatives.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the isoxazole ring.

Scientific Research Applications

4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate involves its interaction with specific molecular targets. The diethyl phosphate group can act as a phosphorylating agent, modifying proteins or other biomolecules. The isoxazole ring may interact with enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-phenylisoxazole: Lacks the diethyl phosphate group but shares the isoxazole core.

    Diethyl phosphorochloridate: Contains the diethyl phosphate group but lacks the isoxazole ring.

    5-Phenylisoxazole: Similar structure but without the chloro substituent.

Uniqueness

4-Chloro-5-phenylisoxazol-3-yl diethyl phosphate is unique due to the combination of its chloro-substituted isoxazole ring and diethyl phosphate group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

32306-30-2

Molecular Formula

C13H15ClNO5P

Molecular Weight

331.69 g/mol

IUPAC Name

(4-chloro-5-phenyl-1,2-oxazol-3-yl) diethyl phosphate

InChI

InChI=1S/C13H15ClNO5P/c1-3-17-21(16,18-4-2)20-13-11(14)12(19-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

BBCWAAAUDNPDNG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.